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molecular formula C7H9NO2 B8491583 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-

2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-

Cat. No. B8491583
M. Wt: 139.15 g/mol
InChI Key: DGPVNNMFVYYVDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06132462

Procedure details

2-pyrrolidone and acryloyl chloride were used to synthesize the title compound with the similar synthesis method to described in Example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][C:2]1=[O:6].[C:7](Cl)(=[O:10])[CH:8]=[CH2:9]>>[C:7]([N:1]1[CH2:5][CH2:4][CH2:3][C:2]1=[O:6])(=[O:10])[CH:8]=[CH2:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(CCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)N1C(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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